molecular formula C15H9F6NO2 B8717038 N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B8717038
M. Wt: 349.23 g/mol
InChI Key: BOEKTPAXTXIWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H9F6NO2 and its molecular weight is 349.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Molecular Formula

C15H9F6NO2

Molecular Weight

349.23 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)13(24)22-11-3-1-2-4-12(11)23/h1-7,23H,(H,22,24)

InChI Key

BOEKTPAXTXIWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminophenol (120 mg, 1.1 mmol) was dissolved in dichloromethane (5 mL). A solution of 3,5-bis(trifluoromethyl)benzoyl chloride (300 mg, 1.1 mmol) in dichloromethane (3 mL) and pyridine (0.5 mL) was added dropwise under ice cooling and argon atmosphere, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 2 N hydrochloric acid and extracted with ethyl acetate. After the ethyl acetate layer was washed with water and brine one after another, dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was dissolved in ethanol (5 mL), added dropwise 2 N sodium hydroxide (0.1 mL, 0.2 mmol), and stirred at room temperature for 30 minutes. The reaction mixture was poured into 2 N hydrochloric acid and extracted with ethyl acetate. After the ethyl acetate layer was washed with water and brine one after another, dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (288 mg, 73.6%) as a light pink crystal.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
73.6%

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